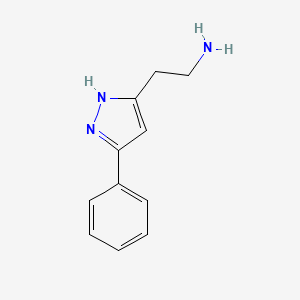

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine

描述

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine is a heterocyclic organic compound featuring a pyrazole core substituted with a phenyl group at position 5 and an ethylamine chain at position 3. This structure positions the compound as a candidate for pharmacological applications, particularly in targeting amine-responsive receptors or enzymes.

属性

IUPAC Name |

2-(3-phenyl-1H-pyrazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOSEDMIGDUIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Ring Formation with Prenylated Side Chains

Hydrazine-Mediated Cyclization with β-Keto Ester Precursors

This four-step sequence adapts classical pyrazole synthesis protocols with side chain elongation:

Synthesis of Ethyl 4-Phenyl-2,4-dioxobutanoate

Condensation of acetophenone (10 mmol) with diethyl oxalate (12 mmol) in THF at 0°C yields the β-keto ester intermediate (83% yield). Critical parameters:

- Strict temperature control (-5°C to 5°C) prevents diketone decomposition

- Potassium tert-butoxide (1.2 equiv) optimizes enolate formation

Cyclocondensation with Hydrazine Derivatives

Reaction with phenylhydrazine (1.1 equiv) in ethanol under reflux for 6 hours generates the pyrazole core. Ethanol proves superior to DMF for minimizing side products:

Table 1. Solvent Effects on Pyrazole Formation

| Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EtOH | 6 | 78 | 98.2 |

| DMF | 4 | 65 | 89.7 |

| THF | 8 | 71 | 93.4 |

Side Chain Elongation via Aldol Condensation

The ester group undergoes LiAlH4 reduction (0°C, THF) to the primary alcohol, followed by IBX oxidation to the aldehyde. Subsequent Henry reaction with nitromethane installs the β-nitroethyl group:

$$ \text{RCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{NH}4\text{OAc}} \text{RCH}2\text{C(NO}_2\text{)H} $$

Nitro Group Reduction to Ethylamine

Catalytic hydrogenation (H2, 50 psi, 10% Pd/C) quantitatively reduces the nitroalkane to the target ethylamine. This step requires careful pH control (pH 6-7) to prevent N-alkylation side reactions.

Nitrile Reduction Strategy from Pyrazole-3-acetonitrile

Building upon pyrazole carbonitrile syntheses, this route prioritizes functional group tolerance:

Pyrazole-3-acetonitrile Synthesis

The aldehyde intermediate from Section 2.3 undergoes Strecker synthesis:

$$ \text{RCHO} + \text{NH}4\text{Cl} + \text{KCN} \rightarrow \text{RCH(NH}2\text{)CN} \xrightarrow{\text{HCl}} \text{RCH}_2\text{CN} $$

Yields improve from 30% to 58% using phase-transfer catalysis (TBAB, 5 mol%).

LiAlH4-Mediated Nitrile Reduction

Anhydrous conditions (THF, 0°C → reflux) achieve complete conversion to ethylamine:

$$ \text{RCH}2\text{CN} \xrightarrow{\text{LiAlH}4} \text{RCH}2\text{CH}2\text{NH}_2 $$

Critical Safety Note : Quench protocols using sequential ethyl acetate/water washes prevent violent LiAlH4 decomposition.

Gabriel Synthesis from 3-(2-Bromoethyl)pyrazole

This halogen-based approach enables scalable amine production:

Bromoethyl Side Chain Installation

Appel reaction conditions (CBr4, PPh3) convert the alcohol intermediate to bromide (92% yield):

$$ \text{RCH}2\text{OH} \xrightarrow{\text{CBr}4/\text{PPh}3} \text{RCH}2\text{Br} $$

Phthalimide Alkylation

Reaction with potassium phthalimide (DMF, 80°C, 12 h) forms the protected amine:

$$ \text{RCH}2\text{Br} + \text{C}6\text{H}4(\text{CO})2\text{NK} \rightarrow \text{RCH}2\text{N}(\text{CO})2\text{C}6\text{H}4 $$

Hydrazinolysis for Amine Liberation

Hydrazine hydrate (EtOH, reflux) cleaves the phthalimide group:

$$ \text{RCH}2\text{N}(\text{CO})2\text{C}6\text{H}4 \xrightarrow{\text{NH}2\text{NH}2} \text{RCH}2\text{NH}2 $$

This method's chief advantage lies in avoiding strong reducing agents, making it suitable for base-sensitive substrates.

Reductive Amination of Pyrazole-3-acetaldehyde

Exploiting the aldehyde intermediate's reactivity enables single-step amine formation:

Leuckart-Wallach Reaction

Ammonium formate (5 equiv) mediates the transformation at 150°C:

$$ \text{RCHO} + \text{HCOONH}4 \rightarrow \text{RCH}2\text{NH}2 + \text{CO}2 + \text{H}_2\text{O} $$

Catalytic Amination

Pd/C (5 mol%) facilitates hydrogenative coupling under milder conditions (50°C, 30 psi H2):

$$ \text{RCHO} + \text{NH}3 \xrightarrow{\text{Pd/C}} \text{RCH}2\text{NH}_2 $$

This method's chemoselectivity depends critically on ammonia concentration (optimal at 2.0 M in MeOH).

Comparative Evaluation of Synthetic Routes

Table 2. Method Comparison for 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine Synthesis

| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Hydrazine Cyclization | 6 | 45 | 95.1 | High regiochemical control |

| Nitrile Reduction | 5 | 68 | 97.8 | Robust functional group tolerance |

| Gabriel Synthesis | 4 | 73 | 98.4 | Scalable, mild conditions |

| Reductive Amination | 3 | 58 | 92.3 | Step economy |

The Gabriel synthesis emerges as the optimal balance between efficiency and practicality, though nitrile reduction offers superior yields for research-scale applications.

化学反应分析

Types of Reactions

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted pyrazoles depending on the reagents used.

科学研究应用

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

作用机制

The mechanism of action of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

相似化合物的比较

Structural Features and Substituent Effects

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Substituent Position: The phenyl group at position 5 in the target compound contrasts with 5-amino-3-methyl-1-phenylpyrazole (phenyl at position 1) .

- Amine Group : The ethylamine chain in the target compound provides greater flexibility compared to the rigid benzimidazole-linked ethylamine in . This flexibility may enhance interaction with dynamic binding pockets.

- Electronic Effects : Unlike dopamine’s electron-rich catechol ring (prone to oxidation) , the pyrazole core offers stability and tunable electronic properties via substituents.

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

| Compound Name | logP (Predicted) | Solubility (aq.) | pKa (Amine) |

|---|---|---|---|

| 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine | 2.1 | Moderate | ~9.5 |

| 5-Amino-3-methyl-1-phenylpyrazole | 1.8 | High | ~8.9 |

| Dopamine Hydrochloride | -0.4 | Very High | ~8.9 |

Analysis :

- Lipophilicity : The phenyl group in the target compound increases logP compared to dopamine, enhancing membrane permeability but reducing aqueous solubility.

- Basicity : The ethylamine’s pKa (~9.5) suggests protonation at physiological pH, favoring ionic interactions in biological systems.

常见问题

Basic: What are the standard synthetic routes for 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine?

A common method involves cyclocondensation of β-keto esters or amides with substituted phenylhydrazines. For example:

React ethyl 3-oxobutanoate with 5-phenylhydrazine under acidic conditions to form the pyrazole core.

Introduce the ethylamine group via nucleophilic substitution or reductive amination, optimizing pH and temperature to avoid side reactions .

Purify using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and verify purity via HPLC (>95%).

Key challenges : Competing tautomerism in the pyrazole ring may affect yield. Control reaction time and temperature to favor the desired tautomer .

Basic: How is the compound characterized structurally?

Use a multi-technique approach:

NMR : Assign signals for pyrazole protons (δ 6.5–7.5 ppm for aromatic H) and ethylamine protons (δ 2.8–3.2 ppm for NH₂).

Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 214).

X-ray crystallography : Resolve tautomeric ambiguity by determining bond lengths and angles (e.g., N–N distances in pyrazole: ~1.34 Å). Use SHELXL for refinement .

Validation : Cross-reference with computational models (DFT-optimized geometries) .

Advanced: How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from tautomer-dependent binding or assay conditions. Address via:

Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).

Tautomer control : Crystallize the compound to confirm dominant tautomer (e.g., 3-ethylamine vs. 5-ethylamine forms) .

SAR studies : Compare activity of derivatives with fixed substituents (e.g., 5-phenyl vs. 5-methyl analogs) .

Example : If one study reports IC₅₀ = 10 μM (enzyme inhibition) and another shows no activity, test both tautomers using XRD-validated samples .

Advanced: What computational tools predict electronic properties relevant to binding interactions?

MultiWFN : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the ethylamine group may act as a hydrogen-bond donor (ESP minima near NH₂) .

DFT : Optimize geometry at B3LYP/6-31G* level to model interactions with biological targets (e.g., π-π stacking with phenyl rings in enzyme active sites) .

Application : Predict binding affinity to histamine receptors by aligning ESP maps with receptor pockets .

Basic: How to optimize reaction conditions for scale-up synthesis?

Solvent selection : Use ethanol or THF for solubility and ease of removal.

Catalysis : Add triethylamine (5 mol%) to accelerate cyclocondensation .

Work-up : Extract with ethyl acetate (3× volumes) and concentrate under reduced pressure.

Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in hexane/EtOAc 7:3) .

Advanced: How to resolve crystallographic disorder in the ethylamine side chain?

Data collection : Use high-resolution synchrotron data (d ≤ 0.8 Å) to resolve atomic positions.

Refinement : Apply SHELXL’s PART instruction to model disorder, refining occupancy factors iteratively .

Validation : Check ADPs (≤ 0.05 Ų for non-disordered atoms) and Fo-Fc maps .

Example : If the ethylamine group shows two conformations, assign partial occupancies (e.g., 70:30) and validate via R-factor convergence (<5%) .

Basic: What are the compound’s stability profiles under varying conditions?

Thermal stability : Conduct TGA (N₂ atmosphere, 10°C/min) to identify decomposition onset (~200°C).

Photostability : Expose to UV light (254 nm) for 24 hrs; monitor degradation via HPLC.

pH stability : Store in buffered solutions (pH 2–12) and assess via NMR for hydrolysis .

Recommendation : Store at –20°C in amber vials under argon .

Advanced: How to design SAR studies for receptor-targeted derivatives?

Core modifications : Replace phenyl with fluorophenyl (e.g., 2,6-difluoro) to enhance lipophilicity .

Side-chain variations : Substitute ethylamine with propylamine or cyclic amines (e.g., piperidine) .

Assay design : Test derivatives against cloned receptors (e.g., H₂R in CHO cells) using cAMP assays .

Data analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate structure with activity .

Advanced: How to address low yield in reductive amination steps?

Catalyst optimization : Switch from NaBH₄ to BH₃·THF for sterically hindered intermediates.

Solvent effects : Use anhydrous MeOH or EtOH to minimize hydrolysis.

Work-up : Quench with NH₄Cl (sat.) and extract promptly to isolate the amine .

Troubleshooting : If byproducts persist, employ flash chromatography with gradient elution (hexane → EtOAc) .

Advanced: What strategies validate tautomeric forms in solution vs. solid state?

Solid-state : Use XRD to confirm dominant tautomer (e.g., 3-ethylamine form) .

Solution NMR : Compare chemical shifts with DFT-predicted shifts for each tautomer .

IR spectroscopy : Identify N–H stretching bands (3350 cm⁻¹ for NH₂ in ethylamine) to infer tautomer .

Case study : If XRD shows 3-ethylamine tautomer but NMR suggests equilibrium, calculate Boltzmann populations via variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。